molecular formula C12H11BrF3NO2 B3320053 (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime CAS No. 1202859-38-8

(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime

Cat. No. B3320053
CAS RN: 1202859-38-8
M. Wt: 338.12 g/mol
InChI Key: OEQBSZOGOWOXLN-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime, also known as BTO, is a chemical compound that has been the focus of scientific research for its potential applications in various fields.

Scientific Research Applications

(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime has been shown to have anticancer and antiviral properties, making it a promising candidate for the development of new drugs. In agriculture, (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime has been studied as a potential herbicide, as it has been shown to inhibit the growth of certain weeds. In materials science, (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime has been studied for its potential use in the development of new polymers and other materials.

Mechanism of Action

The mechanism of action of (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins in cells. (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene regulation. This inhibition can lead to changes in gene expression that may contribute to the anticancer and antiviral properties of (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime.
Biochemical and Physiological Effects:
(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime has been shown to have a variety of biochemical and physiological effects. In cancer cells, (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In viral infections, (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime has been shown to inhibit viral replication and reduce the production of infectious virions. In plants, (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime has been shown to inhibit the growth of certain weeds by interfering with their photosynthetic processes.

Advantages and Limitations for Lab Experiments

The synthesis of (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime is relatively straightforward, and the compound is stable under normal laboratory conditions. However, (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime is toxic and should be handled with care. In addition, further research is needed to fully understand the mechanism of action of (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime and its potential applications in various fields.

Future Directions

There are many potential future directions for research on (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime. In medicinal chemistry, further studies are needed to determine the optimal dosage and delivery method for (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime as a potential anticancer or antiviral drug. In agriculture, further studies are needed to determine the effectiveness of (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime as a herbicide and its potential impact on non-target organisms. In materials science, further studies are needed to explore the potential uses of (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime in the development of new polymers and other materials. Overall, (E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime is a promising compound with many potential applications, and further research is needed to fully understand its properties and potential.

properties

IUPAC Name

(E)-7-bromo-N-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-1-benzoxepin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-8-3-4-11-9(6-8)10(2-1-5-18-11)17-19-7-12(14,15)16/h3-4,6H,1-2,5,7H2/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQBSZOGOWOXLN-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NOCC(F)(F)F)C2=C(C=CC(=C2)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\OCC(F)(F)F)/C2=C(C=CC(=C2)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703930
Record name (5E)-7-Bromo-N-(2,2,2-trifluoroethoxy)-3,4-dihydro-1-benzoxepin-5(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime

CAS RN

1202859-38-8
Record name (5E)-7-Bromo-N-(2,2,2-trifluoroethoxy)-3,4-dihydro-1-benzoxepin-5(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime
Reactant of Route 2
Reactant of Route 2
(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime
Reactant of Route 3
(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime
Reactant of Route 4
(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime
Reactant of Route 5
Reactant of Route 5
(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime
Reactant of Route 6
Reactant of Route 6
(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.